molecular formula C10H15ClN4O B1488624 3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine CAS No. 1250913-83-7

3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine

Cat. No.: B1488624
CAS No.: 1250913-83-7
M. Wt: 242.7 g/mol
InChI Key: FHFAOVHRVDRJQM-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine is a versatile compound used across multiple scientific disciplines. This compound is known for its unique chemical properties, making it valuable in various research and industrial applications. Let's dive into the nitty-gritty of this fascinating molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Typically, the synthesis begins with pyrazine derivatives and morpholine.

  • Key Reactions

    • Nucleophilic Substitution

    • Alkylation: Attachment of the N-[2-(morpholin-4-yl)ethyl] group.

  • Reaction Conditions

    • Solvents: Use of polar aprotic solvents like dimethylformamide (DMF).

    • Catalysts: Transition metal catalysts to speed up the process.

    • Temperature: Reactions typically carried out at elevated temperatures (70-100°C).

Industrial Production Methods

  • Scale-Up: : The synthesis is scaled up using continuous flow reactors for better yield and efficiency.

  • Purification: : Methods such as recrystallization or chromatography are employed to purify the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: Uses mild oxidizing agents like hydrogen peroxide.

    • Products: Formation of corresponding amides or nitriles.

  • Reduction

    • Reagents: Commonly uses lithium aluminium hydride.

    • Products: Reduced to primary amines.

  • Substitution

    • Conditions: Often involves halogen exchange reactions.

    • Products: Produces various substituted pyrazines.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in transition metal complexes, aiding catalytic cycles.

  • Organic Synthesis: : Intermediate in synthesizing other complex organic compounds.

Biology

  • Enzyme Inhibition: : Used as a scaffold for designing inhibitors of specific enzymes.

  • Cell Signaling: : Investigates cellular pathways and interactions.

Medicine

  • Pharmaceutical Development: : Potential lead compound in drug discovery.

  • Diagnostics: : Used in developing diagnostic tools for certain diseases.

Industry

  • Material Science: : Incorporation in polymers to enhance material properties.

  • Agrochemicals: : Development of novel pesticides and herbicides.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or DNA sequences.

  • Pathways Involved

    • Inhibition: Blocks the active site of enzymes.

    • Activation: Enhances receptor activity.

    • Binding: Binds to DNA, affecting gene expression.

Comparison with Similar Compounds

Unique Features

  • Structural Uniqueness: : The combination of the 3-chloro group and morpholine ring is rare.

  • Reactivity: : Exhibits higher reactivity due to the electron-withdrawing chloro group.

Similar Compounds

  • 3-chloro-N-[2-(piperidin-4-yl)ethyl]pyrazin-2-amine: : Similar structure but differs in the ring system.

  • 3-chloro-N-[2-(pyrrolidin-4-yl)ethyl]pyrazin-2-amine: : Another analog with different biological properties.

By examining these aspects, we can appreciate the versatility and significance of 3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine in scientific research and industrial applications. What are your thoughts on diving deeper into any of these sections?

Properties

IUPAC Name

3-chloro-N-(2-morpholin-4-ylethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c11-9-10(13-2-1-12-9)14-3-4-15-5-7-16-8-6-15/h1-2H,3-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFAOVHRVDRJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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